2-Hexanone, 5-chloro- 2-Hexanone, 5-chloro-
Brand Name: Vulcanchem
CAS No.: 102438-65-3
VCID: VC8405053
InChI: InChI=1S/C6H11ClO/c1-5(7)3-4-6(2)8/h5H,3-4H2,1-2H3
SMILES: CC(CCC(=O)C)Cl
Molecular Formula: C6H11ClO
Molecular Weight: 134.6 g/mol

2-Hexanone, 5-chloro-

CAS No.: 102438-65-3

Cat. No.: VC8405053

Molecular Formula: C6H11ClO

Molecular Weight: 134.6 g/mol

* For research use only. Not for human or veterinary use.

2-Hexanone, 5-chloro- - 102438-65-3

Specification

CAS No. 102438-65-3
Molecular Formula C6H11ClO
Molecular Weight 134.6 g/mol
IUPAC Name 5-chlorohexan-2-one
Standard InChI InChI=1S/C6H11ClO/c1-5(7)3-4-6(2)8/h5H,3-4H2,1-2H3
Standard InChI Key FITVUNRTODZJID-UHFFFAOYSA-N
SMILES CC(CCC(=O)C)Cl
Canonical SMILES CC(CCC(=O)C)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Properties

5-Chloro-2-hexanone is a six-carbon ketone with a chlorine substituent at the fifth carbon position. Its molecular formula is C₆H₁₁ClO, with a molecular weight of 134.60 g/mol . Structural analysis reveals the following key features:

PropertyValueSource
CAS Number10226-30-9, 102438-65-3
Boiling Point207.6 ± 23.0°C at 760 mmHg
Density1.0 ± 0.1 g/cm³
Flash Point91.6 ± 13.7°C
SMILES NotationCC(CCC(=O)C)Cl

Discrepancies in CAS registrations (10226-30-9 vs. 102438-65-3) suggest potential isomerism or registry inconsistencies, though both identifiers correlate with the same molecular formula .

Spectral Characteristics

While direct spectral data (e.g., NMR, IR) for 5-chloro-2-hexanone are scarce in public literature, its structural analog 2-hexanone exhibits characteristic carbonyl absorption at ~1,710 cm⁻¹ in IR spectroscopy . The chlorine substituent likely introduces distinct shifts in mass spectrometry fragmentation patterns, particularly at m/z 134 (molecular ion) and m/z 77 (C₆H₅Cl⁺) .

Physicochemical Properties and Stability

Thermal and Solubility Profiles

5-Chloro-2-hexanone exhibits moderate polarity due to its ketone and chloro functional groups:

  • Solubility: Miscible with organic solvents (e.g., dichloromethane, ethanol); limited aqueous solubility (~1–5 g/L) .

  • Stability: Stable under ambient conditions but prone to photodegradation; storage recommendations include dark glass containers at 2–8°C .

Comparative Analysis with 2-Hexanone

The chlorine substituent significantly alters properties compared to 2-hexanone:

Property2-Hexanone5-Chloro-2-Hexanone
Boiling Point (°C)127207.6
Density (g/cm³)0.811.0
NeurotoxicityHighPresumed high

The increased boiling point and density reflect enhanced intermolecular forces (dipole-dipole interactions) from the chlorine atom .

Applications in Pharmaceutical and Industrial Chemistry

Role as an API Intermediate

Shiv Shakti Pharma Chem lists 5-chloro-2-hexanone as an active pharmaceutical ingredient (API) intermediate, likely used in synthesizing antipsychotics or antivirals . Its chloroketone moiety facilitates nucleophilic substitution reactions in drug discovery .

Analytical Detection Methods

A patent (CN113466353B) outlines HPLC-UV methods for detecting chlorinated ketone impurities :

  • Column: Agilent ZORBAX SB-C18 (4.6 × 250 mm, 5 μm).

  • Mobile Phase: Acetonitrile/0.1% phosphoric acid (60:40 v/v).

  • Detection: 210 nm UV, retention time ~12.3 minutes .

This method achieves <0.1% detection limits for related substances like 5-hexen-2-one and ethyl acetoacetate .

Regulatory and Environmental Considerations

Environmental Fate

Chlorinated ketones are generally resistant to biodegradation. Estimated half-lives in water and soil exceed 60 days, posing risks of bioaccumulation . No ecotoxicity data specific to 5-chloro-2-hexanone are available.

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